An In-depth Technical Guide to 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene: Synthesis, Properties, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Introduction and Rationale
Substituted nitroaromatic compounds are of significant interest in medicinal chemistry and materials science. The presence of nitro, bromo, iodo, and methoxy functional groups on a benzene ring imparts a unique combination of reactivity and potential biological activity. Specifically, the halo- and nitro-substituted benzene core can serve as a versatile scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The differential reactivity of the bromine and iodine substituents in cross-coupling reactions, for instance, allows for selective functionalization, a valuable tool in modern organic synthesis. This guide aims to provide a foundational understanding of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, a compound with potential as a key building block in synthetic chemistry.
Proposed Synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of the substituents. The following proposed synthetic route is designed to achieve the desired substitution pattern for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from a more readily available starting material, such as 2-bromo-1-methoxy-4-nitrobenzene. The key transformations would be iodination of the aromatic ring.
Caption: Retrosynthetic approach for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.
Step-by-Step Synthesis Protocol
Starting Material: 2-Bromo-1-methoxy-4-nitrobenzene (CAS: 5197-28-4)[1].
Reaction: Electrophilic Aromatic Substitution (Iodination)
The methoxy group is an activating, ortho-, para-directing group, while the bromo and nitro groups are deactivating. The position C4 is para to the methoxy group and is already substituted with a nitro group. The position C6 is ortho to the methoxy group and is unsubstituted. The position C5 is meta to the methoxy group and ortho to the nitro group. The position C3 is ortho to the bromo group and meta to the nitro group. The most activated position for electrophilic substitution is C6, ortho to the strongly activating methoxy group. However, the desired product requires iodination at the C4 position, which is already occupied by a nitro group. Therefore, a different synthetic strategy starting from a different precursor is necessary.
Revised Synthetic Strategy:
A more logical approach would be to introduce the substituents in a different order. A plausible route could start from 4-bromo-2-iodoaniline.
Caption: Proposed multi-step synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.
Protocol:
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Diazotization of 4-Bromo-2-iodoaniline: To a cooled solution (0-5 °C) of 4-bromo-2-iodoaniline in a mixture of sulfuric acid and water, a solution of sodium nitrite in water is added dropwise while maintaining the temperature.
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Methoxylation (Sandmeyer-type reaction): The resulting diazonium salt solution is then added to a solution of methanol, potentially with a copper(I) catalyst, to introduce the methoxy group at the position of the diazonium salt. This would yield 1-bromo-4-iodo-2-methoxybenzene.
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Nitration: The 1-bromo-4-iodo-2-methoxybenzene is then carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group. The directing effects of the existing substituents (methoxy is ortho, para-directing; bromo and iodo are ortho, para-directing but deactivating) would need to be carefully considered to favor the formation of the desired 5-nitro isomer.
Predicted Physicochemical Properties
The following properties are predicted based on the known values of structurally similar compounds.
| Property | Predicted Value | Rationale/Comparison |
| CAS Number | Not Assigned | Not found in chemical databases. |
| Molecular Formula | C₇H₅BrINO₃ | Based on the chemical structure. |
| Molecular Weight | 373.93 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow-brown solid | Similar substituted nitrobenzenes are typically colored solids[2]. |
| Melting Point | 100-120 °C | Higher than 1-bromo-4-iodobenzene (89-91 °C) due to increased polarity and molecular weight from the methoxy and nitro groups[3]. |
| Boiling Point | > 300 °C | Expected to be significantly higher than 1-bromo-4-iodobenzene (~245 °C) due to the additional polar functional groups[3]. |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The nonpolar aromatic core with polar functional groups suggests solubility in polar aprotic solvents. |
Potential Applications in Research and Drug Development
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, as a polysubstituted aromatic compound, holds potential as a versatile intermediate in several areas:
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Medicinal Chemistry: The nitro group can be reduced to an amine, which is a common functional group in many biologically active molecules. The bromo and iodo groups can be selectively functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures for drug discovery programs.
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Materials Science: Halogenated and nitrated aromatic compounds can be precursors to organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Chemical Biology: The compound could be used as a scaffold to develop probes for studying biological processes, leveraging the reactivity of the halogen and nitro substituents for conjugation to other molecules.
Safety and Handling
No specific safety data exists for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene. Therefore, precautions should be based on the known hazards of its functional groups and structurally related compounds.
Hazard Statements (Predicted):
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H302: Harmful if swallowed. (Based on nitro and halo-aromatics)[4]
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H315: Causes skin irritation. (Common for halogenated aromatics)[5][6]
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H319: Causes serious eye irritation. (Common for halogenated aromatics)[5][6]
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H335: May cause respiratory irritation. (A common hazard for fine organic powders)[5]
Precautionary Statements (Recommended):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5].
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water[6].
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].
Personal Protective Equipment (PPE):
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Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
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Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and particulate filter if handling large quantities or if dust is generated.
Handling and Storage:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
Conclusion
While 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is not a commercially available compound with a designated CAS number, its synthesis is feasible through established organic chemistry methodologies. Its polysubstituted nature makes it a potentially valuable building block for the synthesis of complex molecules in drug discovery and materials science. Researchers and scientists interested in this compound should exercise caution and adhere to the predicted safety guidelines outlined in this document.
References
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Chemsrc. 1-Bromo-4-iodobenzene | CAS#:589-87-7. Available from: [Link]
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Ataman Kimya. 1-BROMO-4-IODOBENZENE, 98%. Available from: [Link]
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NIST. Benzene, 1-bromo-4-iodo-. Available from: [Link]
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Synthonix. 1-Bromo-4-methoxy-2-nitrobenzene. Available from: [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
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Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available from: [Link]
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American Elements. 1-Bromo-2,5-dimethoxy-4-iodobenzene. Available from: [Link]
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Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. (2015). Available from: [Link]
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ResearchGate. (PDF) 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]
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PMC. 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]
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